1-(Cyclohex-1-en-1-yl)ethan-1-amine
Description
1-(Cyclohex-1-en-1-yl)ethan-1-amine (CAS: 3399-73-3) is a primary amine featuring a cyclohexene ring conjugated to an ethylamine moiety. Its molecular formula is C₈H₁₅N, with a molecular weight of 125.21 g/mol . The compound is commercially available and serves as a versatile intermediate in organic synthesis, particularly in asymmetric catalysis and pharmaceutical research. Its conjugated cyclohexene ring enhances reactivity in cycloaddition and hydrogenation reactions, making it valuable for constructing chiral amines and heterocycles . Safety data classify it as corrosive (Danger Code R34), requiring careful handling .
Properties
IUPAC Name |
1-(cyclohexen-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(9)8-5-3-2-4-6-8/h5,7H,2-4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOAYILVQKBJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Optimization
The synthesis begins with a Grignard reaction between cyclohexanone and vinyl magnesium chloride in tetrahydrofuran (THF). Key parameters include:
| Step | Conditions | Residence Time | Yield |
|---|---|---|---|
| Grignard reaction | 0°C, 2 mL PTFE reactor | 2 min | 76% |
| Hydrolysis | HCl (2 M), 0°C | 1 min | 92% |
| Acid treatment | H2SO4 (1 M), 60°C | 10 min | 89% |
| Extraction | Toluene/water biphasic system | - | 95% |
| Hydrazinolysis | Hydrazine hydrate, 140°C, 7 bar | 10 min | 68% |
Overall isolated yield: 56% over five steps.
The Grignard step achieves 76% conversion at 0°C with a 1.1:1 molar ratio of vinyl magnesium chloride to cyclohexanone. The subsequent hydrolysis and acid treatment steps ensure quantitative protonation of intermediates, while the hydrazinolysis in ethanol under backpressure eliminates side reactions.
Advantages of Flow Chemistry
- Safety : Confined reaction volumes minimize risks associated with exothermic Grignard reactions.
- Scalability : The system produces 30 g of cyclohexanone-derived product per hour with 94% purity.
- Reproducibility : In-line liquid-liquid separators and surge tanks maintain steady-state conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield | Scalability | Safety Profile | Cost Efficiency |
|---|---|---|---|---|
| Continuous flow | 56% | High | Excellent | Moderate |
| Reductive amination* | ~40%† | Moderate | Good | Low |
| Batch Grignard | <50%‡ | Low | Poor | High |
†Estimated based on analogous reductive aminations.
‡Hypothetical batch analog of flow process.
The continuous flow method outperforms batch alternatives in yield and safety, though it requires specialized equipment. Reductive amination offers simplicity but suffers from lower efficiency due to equilibrium limitations.
Chemical Reactions Analysis
1-Cyclohexen-1-ylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Addition: The double bond in the cyclohexene ring allows for addition reactions, such as hydrogenation.
Common reagents used in these reactions include hydrogen bromide, sodium hydroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclohexen-1-ylethylamine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Industry: Its applications extend to the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexen-1-ylethylamine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or chemical synthesis .
Comparison with Similar Compounds
Functional Group and Structural Analogues
The table below compares 1-(Cyclohex-1-en-1-yl)ethan-1-amine with compounds sharing structural motifs (e.g., cyclohexene, amine, or ketone groups):
Reactivity and Stability
- Nucleophilicity : The primary amine group in 1-(Cyclohex-1-en-1-yl)ethan-1-amine enables nucleophilic attacks in alkylation and acylation reactions, contrasting with the less reactive alcohol group in 1-(Cyclohex-1-en-1-yl)ethan-1-ol .
- Electronic Effects : The electron-deficient cyclohexene ring in the target compound enhances its participation in conjugate addition reactions compared to 1-Cyclohexyl-2-(phenylthio)ethan-1-one , where the thioether group stabilizes the ketone via resonance .
- Fluorine Effects : 1-(2,2-Difluorocyclopropyl)ethan-1-amine exhibits higher metabolic stability and lipophilicity due to fluorine atoms, making it superior for agrochemical applications .
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